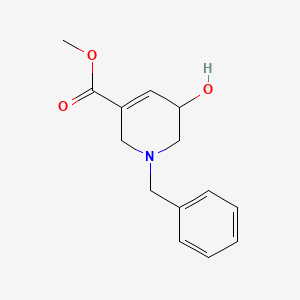

Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate, is a derivative of tetrahydropyridine, which is a structural motif found in various bioactive molecules. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related tetrahydropyridine derivatives typically involves cyclization reactions and the use of starting materials such as benzaldehyde, aniline, and ethylacetoacetate. For instance, the synthesis of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved by reacting these starting materials in the presence of an l (−) proline–Fe(III) complex at room temperature . Similarly, the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate.

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the molecular structure of tetrahydropyridine derivatives. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved by direct methods using single-crystal X-ray diffraction data . The tetrahydropyridine ring in this compound exhibits a flat boat conformation, which could be similar to the conformation of the compound of interest.

Chemical Reactions Analysis

The reactivity of tetrahydropyridine derivatives can be inferred from their interactions with other chemicals. For instance, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to give complex heterocyclic structures . This indicates that tetrahydropyridine derivatives can participate in reactions leading to the formation of new rings and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives can be characterized using various spectroscopic methods such as FTIR, 1H, and 13C NMR . The presence of intramolecular hydrogen bonds, as observed in some of the compounds, can influence the stability and solubility of these molecules . The acid dissociation constants of these compounds are also important for understanding their behavior in different pH environments, which was determined for some derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate is a derivative of tetrahydropyridine-3-carboxylic acid, which has shown various biological activities. Its synthesis involves phosphine-catalyzed ring-forming reactions and intramolecular 1,6-conjugate addition of 2,4-dienylamines, highlighting its significance in organic synthesis and potential biological applications (Kim, Kim, Moon, & Kim, 2016).

Antiviral Properties

- A series of 1-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, which are closely related to the compound , have been synthesized as potential antiviral compounds. This points to the potential antiviral applications of similar compounds in the family (Grishina, Borisenko, Veselov, & Petrenko, 2005).

Proline Mimics and Crystal Structures

- Methyl (2R)-(1-benzoyl-2-benzyl-1,2,3,6-tetrahydropyridin-2-yl)carboxylate, a compound similar to the one , has been studied for its proline mimicking properties and crystal structures. This research contributes to understanding the structural and chemical properties of tetrahydropyridine derivatives (Gardiner & Abell, 2004).

Functionalized Tetrahydropyridines

- The synthesis of highly functionalized tetrahydropyridines, including derivatives similar to methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate, has been achieved. This showcases the chemical versatility and potential application in developing novel molecules with specific properties (Zhu, Lan, & Kwon, 2003).

Potential as Anti-inflammatory Agents

- Research on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, structurally related to the compound in focus, indicates potential anti-inflammatory applications. This suggests that similar structures could be explored for their anti-inflammatory properties (Moloney, 2001).

Crystallography and Stereochemistry

- The crystal structure and stereochemistry of various tetrahydropyridine derivatives, including ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provide valuable insights into the physical and chemical characteristics of these compounds, which is essential for understanding their potential applications (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H303 and H320, which indicate that it may be harmful if swallowed and causes eye irritation, respectively . The precautionary statements are P305+351+338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Propiedades

IUPAC Name |

methyl 1-benzyl-3-hydroxy-3,6-dihydro-2H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-7,13,16H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDTUIMTHYQYDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-5-hydroxy-1,2,5,6-tetrahydropyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)

![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)